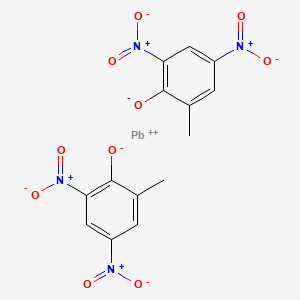
Lead(2+) 4,6-dinitro-o-cresolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(2+) 4,6-dinitro-o-cresolate: is a chemical compound with the molecular formula C14H10N4O10Pb It is a derivative of 4,6-dinitro-o-cresol, which is known for its use as a pesticide The compound is characterized by the presence of lead(2+) ions complexed with 4,6-dinitro-o-cresolate anions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lead(2+) 4,6-dinitro-o-cresolate typically involves the reaction of lead(2+) salts with 4,6-dinitro-o-cresol. The process can be summarized as follows:
Preparation of 4,6-dinitro-o-cresol: This involves the nitration of o-cresol using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4 and 6 positions.
Formation of this compound: The 4,6-dinitro-o-cresol is then reacted with a lead(2+) salt, such as lead(2+) acetate or lead(2+) nitrate, in an aqueous medium. The reaction mixture is stirred and heated to facilitate the formation of the lead(2+) complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of reactants to the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Lead(2+) 4,6-dinitro-o-cresolate undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro groups can also be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) or sulfonating agents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with different functional groups replacing the nitro groups.
Applications De Recherche Scientifique
Lead(2+) 4,6-dinitro-o-cresolate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving lead complexes and nitroaromatic compounds.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in the development of lead-based pharmaceuticals.
Industry: It is used in the manufacturing of certain industrial products, including pigments and coatings.
Mécanisme D'action
The mechanism of action of Lead(2+) 4,6-dinitro-o-cresolate involves its interaction with biological molecules and cellular pathways. The compound can act as an uncoupler of oxidative phosphorylation, disrupting the production of adenosine triphosphate (ATP) in cells. This leads to a decrease in cellular energy levels and can result in various physiological effects. The nitro groups in the compound also contribute to its reactivity and potential toxicity.
Comparaison Avec Des Composés Similaires
4,6-Dinitro-o-cresol: The parent compound, known for its use as a pesticide.
Dinoseb: A related compound with a similar structure but different substituents on the aromatic ring.
Dinoterb: Another related compound with tert-butyl substituents.
Uniqueness: Lead(2+) 4,6-dinitro-o-cresolate is unique due to the presence of lead(2+) ions, which impart distinct chemical and physical properties compared to other similar compounds. The lead(2+) complexation enhances its stability and reactivity, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
65121-76-8 |
|---|---|
Formule moléculaire |
C14H10N4O10Pb |
Poids moléculaire |
601 g/mol |
Nom IUPAC |
lead(2+);2-methyl-4,6-dinitrophenolate |
InChI |
InChI=1S/2C7H6N2O5.Pb/c2*1-4-2-5(8(11)12)3-6(7(4)10)9(13)14;/h2*2-3,10H,1H3;/q;;+2/p-2 |
Clé InChI |
GCEXLEGHSWACSY-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[Pb+2] |
Numéros CAS associés |
534-52-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


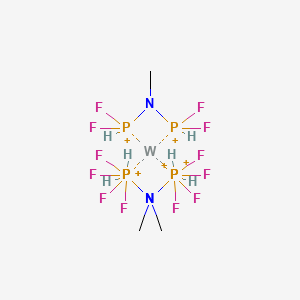
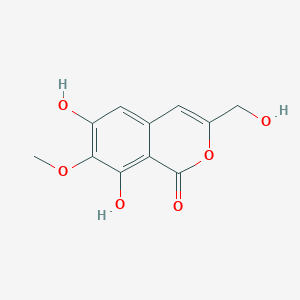

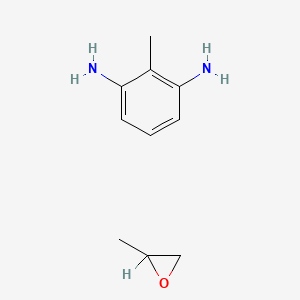
![[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene](/img/structure/B14499853.png)

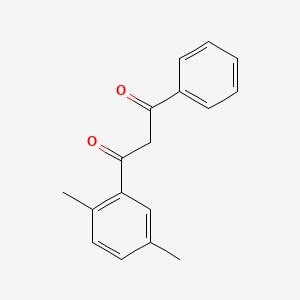
![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole](/img/structure/B14499875.png)

![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)

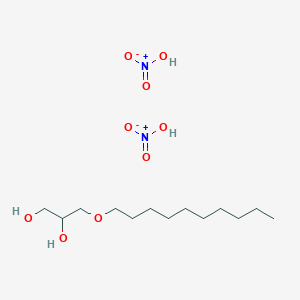
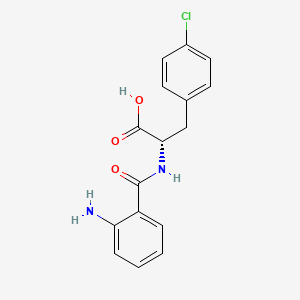
![2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14499918.png)
